molecular formula C14H14FNO2 B2534806 5-Fluoro-2-(2-methoxy-4-methylphenoxy)aniline CAS No. 937596-47-9

5-Fluoro-2-(2-methoxy-4-methylphenoxy)aniline

Cat. No.: B2534806
CAS No.: 937596-47-9
M. Wt: 247.269
InChI Key: IXJDGGHFCGSGEJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-methoxy-4-methylphenoxy)aniline: is an organic compound with the molecular formula C14H14FNO2 and a molecular weight of 247.27 g/mol It is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a phenoxy aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(2-methoxy-4-methylphenoxy)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with 2-methoxy-4-methylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, 5-Fluoro-2-(2-methoxy-4-methylphenoxy)aniline is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is utilized in studies involving enzyme interactions and protein binding. It helps in understanding the biochemical pathways and mechanisms of action of different biological systems .

Medicine: Its unique structure allows for the exploration of its pharmacological properties and therapeutic potential .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It contributes to the development of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-methoxy-4-methylphenoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 5-Fluoro-2-methoxyaniline
  • 2-(2-Methoxy-4-methylphenoxy)aniline
  • 5-Fluoro-2-(4-methylphenoxy)aniline

Comparison: Compared to similar compounds, 5-Fluoro-2-(2-methoxy-4-methylphenoxy)aniline is unique due to the presence of both a fluorine atom and a methoxy group on the phenoxy aniline structure. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

5-fluoro-2-(2-methoxy-4-methylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c1-9-3-5-13(14(7-9)17-2)18-12-6-4-10(15)8-11(12)16/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJDGGHFCGSGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937596-47-9
Record name 5-fluoro-2-(2-methoxy-4-methylphenoxy)aniline
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